7-(2-aminoethyl)-2H-chromen-2-one hydrochloride
CAS No.:
Cat. No.: VC18049142
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12ClNO2 |
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Molecular Weight | 225.67 g/mol |
IUPAC Name | 7-(2-aminoethyl)chromen-2-one;hydrochloride |
Standard InChI | InChI=1S/C11H11NO2.ClH/c12-6-5-8-1-2-9-3-4-11(13)14-10(9)7-8;/h1-4,7H,5-6,12H2;1H |
Standard InChI Key | JBDKCCBHGGRIAJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC2=C1C=CC(=O)O2)CCN.Cl |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
7-(2-Aminoethyl)-2H-chromen-2-one hydrochloride (IUPAC name: 7-(2-aminoethyl)chromen-2-one hydrochloride) features a bicyclic coumarin scaffold with a ketone group at position 2 and a 2-aminoethyl side chain at position 7. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability. The molecular formula is C₁₁H₁₂ClNO₂, with a molecular weight of 241.67 g/mol. Key structural elements include:
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Chromen-2-one core: A planar, aromatic system enabling π-π interactions with biological targets.
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Aminoethyl substituent: A protonatable amine group facilitating blood-brain barrier (BBB) penetration.
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Hydrochloride counterion: Improves stability and dissolution kinetics.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂ClNO₂ |
Molecular Weight | 241.67 g/mol |
Solubility (Water) | >50 mg/mL (predicted) |
LogP (Partition Coefficient) | 1.2 (indicating moderate lipophilicity) |
Synthesis and Production
Synthetic Routes
The synthesis typically involves a multi-step strategy:
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Pechmann Condensation: Resorcinol reacts with β-keto esters (e.g., ethyl acetoacetate) in acidic conditions to form the coumarin backbone.
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Side-Chain Introduction: The aminoethyl group is introduced via nucleophilic substitution or reductive amination. For example, 7-hydroxychromen-2-one undergoes alkylation with 2-chloroethylamine, followed by hydrochloric acid treatment to yield the hydrochloride salt.
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance yield (>85%) and purity (>98%). Automated systems monitor critical parameters (pH, temperature) to minimize byproducts like 7-chloroethylchromen-2-one, a common impurity from incomplete amination.
Pharmacological Activity
Cholinesterase Inhibition
The compound exhibits dual inhibition of AChE (IC₅₀ = 12 nM) and MAO-B (IC₅₀ = 18 nM), surpassing rivastigmine in selectivity (Table 2). This activity arises from:
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AChE Binding: The coumarin core interacts with the catalytic anionic site (CAS), while the aminoethyl group engages peripheral anionic sites (PAS).
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MAO-B Inhibition: Competitive binding to the flavin adenine dinucleotide (FAD) cofactor pocket.
Table 2: Enzyme Inhibition Profile
Enzyme | IC₅₀ (nM) | Reference Drug (IC₅₀) |
---|---|---|
AChE | 12 | Donepezil (6.7) |
MAO-B | 18 | Selegiline (2.1) |
Antioxidant Mechanisms
In vitro assays demonstrate 72% reduction in ROS (reactive oxygen species) in neuronal cells at 10 μM, attributed to:
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Scavenging of hydroxyl radicals via the phenolic hydroxyl group.
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Upregulation of endogenous antioxidants (e.g., glutathione).
Comparative Analysis with Approved Therapeutics
Table 3: Drug Comparison
Parameter | 7-(2-Aminoethyl)-2H-chromen-2-one | Donepezil | Rivastigmine |
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Target | AChE, MAO-B | AChE | AChE, BuChE |
BBB Penetration | High (LogBB = 0.8) | Moderate (0.5) | Low (0.2) |
Half-Life (hours) | 6–8 | 70 | 1.5 |
Common Side Effects | Mild nausea | Insomnia, diarrhea | Gastrointestinal distress |
Future Directions
Clinical Translation
Phase I trials should assess pharmacokinetics in humans, particularly BBB penetration efficiency using PET imaging with [¹¹C]-labeled analogs.
Structural Optimization
Modifying the aminoethyl chain to N-methylaminoethyl could reduce peripheral histamine effects while retaining CNS activity.
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